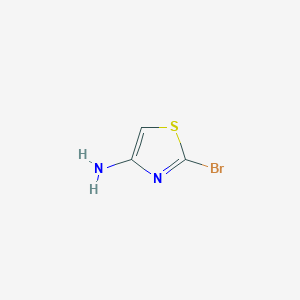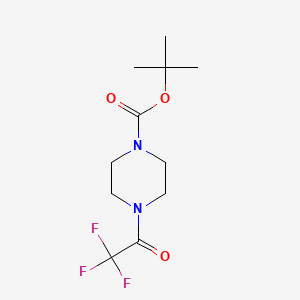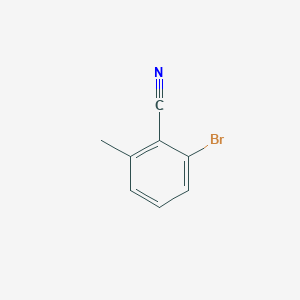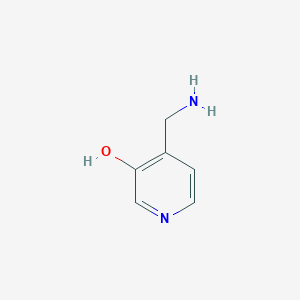
4-(Aminomethyl)pyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Aminomethyl)pyridin-3-OL involves various strategies. For instance, the oxidative polycondensation of 4-aminopyridine (4-AP) using NaOCl as an oxidant leads to the formation of oligo-4-aminopyridine (4-OAP), with a significant conversion rate of 4-AP to 4-OAP . Another approach includes the condensation of pyridine-4-carboxaldehyde and sulfadiazine to form novel compounds such as (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), which is characterized using various spectroscopic methods . Additionally, the synthesis of 4-(N-t-butoxycarbonyl) aminomethyl-1-(N-t-butoxycarbonyl)pyrrolidin-3-ol is described, yielding a product with a structure confirmed by IR, MS, and 1H-NMR spectra .
Molecular Structure Analysis
The molecular structure of synthesized compounds is often confirmed using spectroscopic techniques. For example, the oligo-4-aminopyridine (4-OAP) and its derivatives are characterized by 1H NMR, FT-IR, UV–Vis, and elemental analysis . Similarly, the structure of PY4DA is confirmed through FTIR, 1HNMR, and UV-Visible spectroscopy, with computational methods such as Density Functional Theory (DFT) providing additional insights . The ruthenium complexes of the ambidentate ligand 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (APT) have been crystallographically characterized, revealing two coordination isomers .
Chemical Reactions Analysis
Chemical reactions involving 4-(Aminomethyl)pyridin-3-OL derivatives include the aminomethylation of pyridines, which is directed primarily to specific positions on the pyridine ring . The synthesis of fused polycyclic compounds through a three-component regioselective reaction under ultrasound irradiation is another example of the chemical reactivity of pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are diverse. The oligo-4-aminopyridine (4-OAP) shows stability against thermo-oxidative decomposition, with weight loss observed at high temperatures . The antimicrobial activity and ADMET properties of PY4DA are studied, indicating potential biological applications . The ruthenium complexes of APT demonstrate different coordination modes, which could influence their reactivity and applications .
Relevant Case Studies
Case studies in the literature provide insights into the applications of these compounds. For instance, the antimicrobial activity of PY4DA is evaluated using the disk well diffusion method, suggesting its potential as an antimicrobial agent . The moderate inhibition of beta-galactosidase by synthesized diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine indicates their potential as glycosidase inhibitors .
Applications De Recherche Scientifique
1. Selective Recovery of Au(III) from Aqueous Solutions
- Summary of Application : This compound is used as a functionalizing agent for nano-silica to create a new adsorbent for the selective recovery of gold (Au(III)) from industrial effluents and waste e-products .
- Methods of Application : The new adsorbent was synthesized by functionalizing nano-silica with 4-(aminomethyl)pyridine . The adsorbent was characterized using Fourier transform infrared spectroscopy, thermogravimetric analysis, X-ray photoelectron spectroscopy, and transmission electron microscopy .
- Results or Outcomes : The maximum adsorption capacity of Au(III) was 55.5 mg/g at pH 4.0 and room temperature. The adsorption reaction was fairly rapid and reached equilibrium within 30 minutes. The adsorption processes of Au(III) were fitted well to the Langmuir isotherm model and adsorption kinetics of Au(III) followed the pseudo-second-order rate equation .
2. Electropolymerization on Steel and Copper Electrodes
- Summary of Application : The compound is used in the electrochemical synthesis of poly(4-aminomethyl-5-hydroxymethyl-2-methylpyridine-3-ol) on steel and copper electrodes .
- Methods of Application : The electrochemical synthesis was achieved in both sulfuric acid and oxalic acid by cyclic voltammetry technique . The polymer films were characterized using Fourier transforms infrared spectroscopy (FTIR) and scanning electron microscope (SEM) .
Safety And Hazards
Propriétés
IUPAC Name |
4-(aminomethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKRQPZSEAOKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578854 |
Source


|
| Record name | 4-(Aminomethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)pyridin-3-OL | |
CAS RN |
55717-47-0, 20485-35-2 |
Source


|
| Record name | 3-Pyridinol, 4-(aminomethyl)-, radical ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


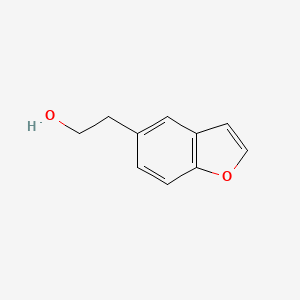
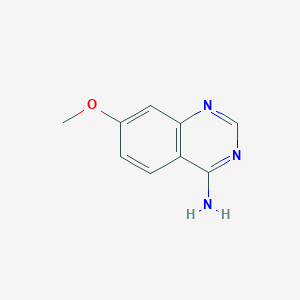




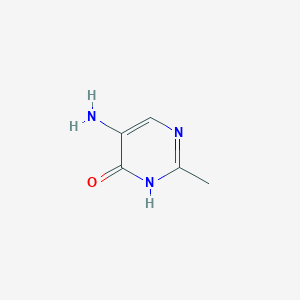
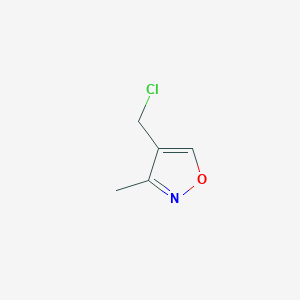
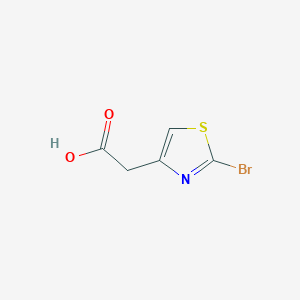
![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)
